(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: is an organic compound with the molecular formula C8H7F2NO and a molecular weight of 171.15 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with two fluorine atoms at positions 6 and 7, and an amine group at position 3. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6,7-difluoro-2,3-dihydro-1-benzofuran with ammonia or an amine source in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzofuran oxides, while reduction could produce difluorobenzofuran amines .
Scientific Research Applications
Chemistry: In chemistry, 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its unique structural features .
Medicine: In medicine, research focuses on its potential as a therapeutic agent. Studies investigate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-7-amine: Similar structure but lacks fluorine substitutions.
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-ylamine: Similar structure with different functional groups.
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-oxide: Oxidized derivative of the compound.
Uniqueness: 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of fluorine atoms at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2 |
InChI Key |
ANFLWYDAQMRUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
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